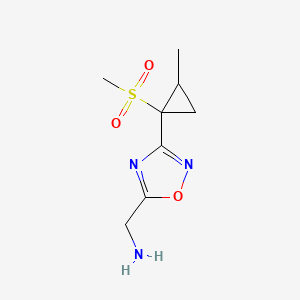
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a cyclopropyl group, a sulfonyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the cyclopropyl intermediate using reagents such as methanesulfonyl chloride in the presence of a base.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine: can be compared with other oxadiazole derivatives, cyclopropyl compounds, and sulfonyl-containing molecules.
Oxadiazole Derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.
Cyclopropyl Compounds: The cyclopropyl group is a common motif in medicinal chemistry, often used to enhance the metabolic stability of drug candidates.
Sulfonyl-Containing Molecules: Sulfonyl groups are important in medicinal chemistry for their ability to improve the solubility and bioavailability of compounds.
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which could confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
属性
分子式 |
C8H13N3O3S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC 名称 |
[3-(2-methyl-1-methylsulfonylcyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C8H13N3O3S/c1-5-3-8(5,15(2,12)13)7-10-6(4-9)14-11-7/h5H,3-4,9H2,1-2H3 |
InChI 键 |
WUPZAODJAVUVQV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1(C2=NOC(=N2)CN)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


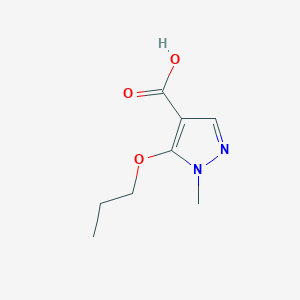

![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)
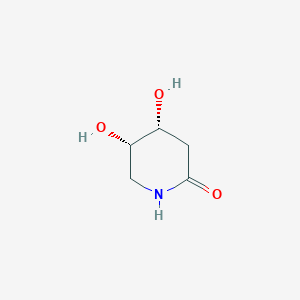
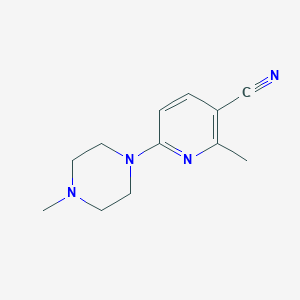
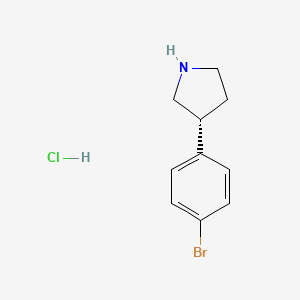

![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

